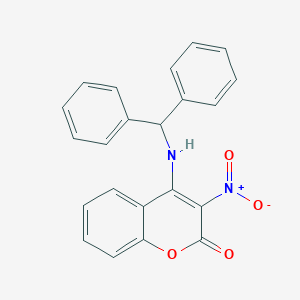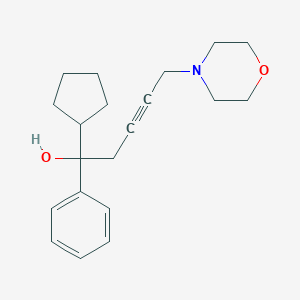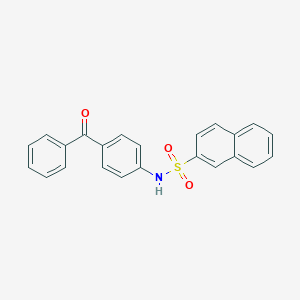
4-(benzhydrylamino)-3-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a benzhydrylamino group and a nitro group attached to the chromen-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzhydrylamino)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzhydrylamine with a suitable chromen-2-one precursor, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromen-2-one core can be hydrogenated to form dihydro derivatives.
Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-(benzhydrylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydrylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzhydrylamino-4-thiazolidone: Similar in structure but contains a thiazolidone ring instead of a chromen-2-one core.
Benzydamine: A non-steroidal anti-inflammatory drug with a benzhydrylamino group but different core structure.
Uniqueness
4-(Benzhydrylamino)-3-nitro-2H-chromen-2-one is unique due to the combination of its chromen-2-one core and the presence of both benzhydrylamino and nitro groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C22H16N2O4 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-(benzhydrylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C22H16N2O4/c25-22-21(24(26)27)20(17-13-7-8-14-18(17)28-22)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,23H |
Clé InChI |
YWCCYNNFGVQCDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)

![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B245942.png)
![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)

![1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea](/img/structure/B245945.png)
![N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B245946.png)
![5-Methyl-5-nitro-1'-[(4-phenyl-1-piperazinyl)methyl]-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B245948.png)
![(6Z)-6-[3-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B245949.png)
